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molecular formula C10H9IO B8718895 1-(4-Iodophenyl)cyclopropanecarbaldehyde

1-(4-Iodophenyl)cyclopropanecarbaldehyde

Cat. No. B8718895
M. Wt: 272.08 g/mol
InChI Key: ZCCFAKUBMIHVST-UHFFFAOYSA-N
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Patent
US07312214B2

Procedure details

Part A. 1-(4-Iodophenyl)cyclopropane carboxylic acid (0.64 g, 2.25 mmol) was stirred in THF (10 mL) at 0° C. under N2. Et3N (0.47 mL, 3.37 mmol) was added, followed by dropwise addition of ClCO2Et (0.28 mL, 2.93 mmol). The reaction mixture was then stirred at 0° C. for 30 min. TLC showed the completion of the reaction. The mixture was filtered through a filter funnel and rinsed with anhydrous THF. The THF filtrate (ca.15 mL) was stirred at 0° C. under N2. NaBH4 (0.41 g, 10.8 mmol) was added, followed by addition of MeOH (3 mL). The resulting mixture was stirred at 0° C. for 30 min. Analytical LC-MS showed completion of the reaction. Sat'd Na2SO4 was then added. The mixture was extracted with EtOAc (2×). The organic layer was washed with H2O (2×) and brine (2×), dried over Na2SO4, filtered, and concentrated to dryness. The resulting alcohol was stirred in anhydrous CH2Cl2 (10 mL) at RT under N2. NaOAc (0.42 g, 5.12 mmol) and molecular sieves (4 Å, 0.75 g) were added, followed by the addition of PCC (0.83 g, 3.84 mmol). The resulting slurry was stirred at RT for 1.5 h. Analytical LC-MS showed completion of the reaction. The mixture was filtered through Celite, and rinsed with CH2Cl2. The filtrate was washed with H2O (2×) and brine (2×), dried over Na2SO4, filtered, and concentrated in vacuo to give almost pure 4-iodophenylcyclopropanecarbaldehyde. This aldehyde and pyrrolidine (0.37 mmol) were stirred in dichloroethane (6 mL) at RT under N2. NaBH(OAc)3 (1.37 mg, mmol) was added, followed by addition of several drops of HOAc. The reaction mixture was stirred at RT for 20 min. Analytical LC-MS showed completion of the reaction. H2O was added. The mixture was extracted with EtOAc; and the organic extracts were washed with H2O (2×) and brine (2×), dried over Na2SO4, filtered, and concentrated to dryness to give almost pure 1-{[1-(4-iodophenyl)cyclopropyl]methyl}pyrrolidine (0.41 g, yield % for 3 steps). LC/MS (ESI+) 328.2 (M+H)+. (10–90% CH3CN/H2O in a 4-min run, tR=1.77 min).
Quantity
0.64 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.47 mL
Type
reactant
Reaction Step Two
Quantity
0.28 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.41 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0.42 g
Type
reactant
Reaction Step Six
Name
Quantity
0.83 g
Type
reactant
Reaction Step Seven
Name
Quantity
3 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:11](O)=[O:12])[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.CCN(CC)CC.ClC(OCC)=O.[BH4-].[Na+].[O-]S([O-])(=O)=O.[Na+].[Na+].CC([O-])=O.[Na+].C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O>C1COCC1.CO>[I:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([CH:11]=[O:12])[CH2:9][CH2:10]2)=[CH:6][CH:7]=1 |f:3.4,5.6.7,8.9,10.11|

Inputs

Step One
Name
Quantity
0.64 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C1(CC1)C(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.47 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
0.28 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
Quantity
0.41 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]
Step Six
Name
Quantity
0.42 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Step Seven
Name
Quantity
0.83 g
Type
reactant
Smiles
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
Step Eight
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the completion of the reaction
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a filter funnel
WASH
Type
WASH
Details
rinsed with anhydrous THF
STIRRING
Type
STIRRING
Details
The THF filtrate (ca.15 mL) was stirred at 0° C. under N2
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 0° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (2×)
WASH
Type
WASH
Details
The organic layer was washed with H2O (2×) and brine (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
STIRRING
Type
STIRRING
Details
The resulting alcohol was stirred in anhydrous CH2Cl2 (10 mL) at RT under N2
STIRRING
Type
STIRRING
Details
The resulting slurry was stirred at RT for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
completion of the reaction
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
rinsed with CH2Cl2
WASH
Type
WASH
Details
The filtrate was washed with H2O (2×) and brine (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC1=CC=C(C=C1)C1(CC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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